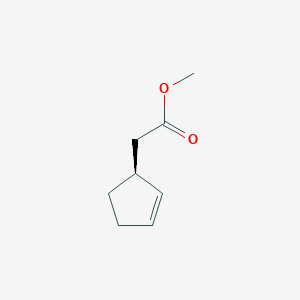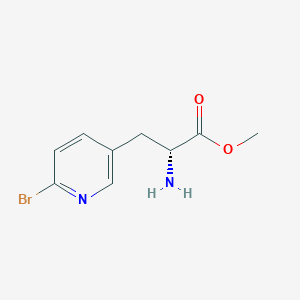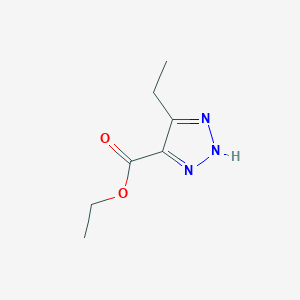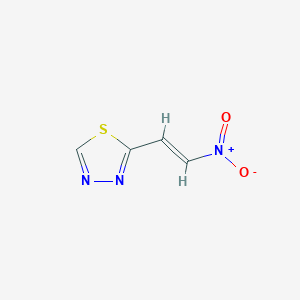
2-(2-Nitrovinyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrovinyl)-1,3,4-thiadiazole is an organic compound characterized by the presence of a nitrovinyl group attached to a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrovinyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with nitroethene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group. The reaction conditions often include moderate temperatures (around 50-70°C) and solvents like ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of nitro-substituted thiadiazole derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually performed in ethanol or methanol at room temperature.
Substitution: Amines, thiols; reactions often require mild heating and solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Nitro-substituted thiadiazole derivatives.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.
科学研究应用
2-(2-Nitrovinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 2-(2-Nitrovinyl)-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.
相似化合物的比较
2-(2-Nitrovinyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(2-Nitrovinyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(2-Nitrovinyl)-1,3,4-thiazole: Similar to thiadiazole but with a thiazole ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(2-Nitrovinyl)-1,3,4-thiadiazole is unique due to the presence of both a nitrovinyl group and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications. The thiadiazole ring contributes to the compound’s stability and ability to participate in diverse chemical reactions, while the nitrovinyl group provides a site for further functionalization and interaction with biological targets.
属性
分子式 |
C4H3N3O2S |
|---|---|
分子量 |
157.15 g/mol |
IUPAC 名称 |
2-[(E)-2-nitroethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H3N3O2S/c8-7(9)2-1-4-6-5-3-10-4/h1-3H/b2-1+ |
InChI 键 |
KRBDGWFFTIGWDQ-OWOJBTEDSA-N |
手性 SMILES |
C1=NN=C(S1)/C=C/[N+](=O)[O-] |
规范 SMILES |
C1=NN=C(S1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


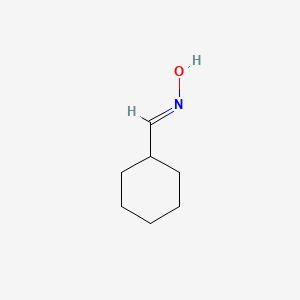

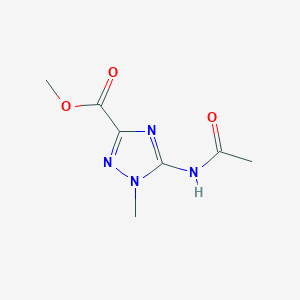
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)



![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
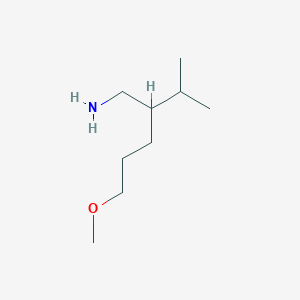
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
